An In-depth Technical Guide to (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is a synthetic compound belonging to the 2-aminobenzamide class of molecules. While specific data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive overview of its probable basic properties, a proposed synthetic route, and potential pharmacological relevance, drawing upon established chemical principles and data from closely related analogs. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of novel fluorinated 2-aminobenzamides for drug discovery and development.
Chemical Identity and Structure
(2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is characterized by a 2-aminobenzoyl core structure, featuring a fluorine atom at the 5-position of the phenyl ring and a piperidine ring attached to the carbonyl group via an amide linkage.
Table 1: Chemical Identifiers and Properties (Predicted)
| Identifier | Value |
| IUPAC Name | (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone |
| Molecular Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| CAS Number | Not assigned |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)N |
| InChI Key | (Predicted) |
Note: The IUPAC name, molecular formula, molecular weight, and SMILES string are based on the chemical structure. The CAS number is not yet assigned as this compound is not widely cataloged. The InChI key is predicted based on the structure.
The presence of the fluorine atom is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design. The 2-amino group and the amide linkage provide sites for hydrogen bonding, which can be crucial for receptor interactions.
Proposed Synthesis
A plausible and efficient synthetic route to obtain (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone involves the amide coupling of 2-amino-5-fluorobenzoic acid with piperidine. This reaction is a standard procedure in organic synthesis.
Starting Materials
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2-Amino-5-fluorobenzoic acid: This is a commercially available starting material. It serves as a crucial precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents[1]. Its synthesis has been reported through several methods, including the oxidation of 5-fluoro-2-aminotoluene[1].
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Piperidine: A common and readily available cyclic secondary amine.
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Coupling agents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), or thionyl chloride (SOCl₂) followed by the addition of piperidine.
Experimental Protocol: Amide Coupling using EDC/HOBt
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Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
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Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
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Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours.
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Work-up and Purification:
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone.
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Caption: Proposed synthetic workflow for (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone.
Physicochemical Properties (Inferred)
Direct experimental data for the physicochemical properties of (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone are unavailable. However, we can infer these properties by examining a closely related analog, (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone , for which a commercial source exists[2].
Table 2: Comparison of Predicted Physicochemical Properties
| Property | (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone (Predicted) | (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone (Predicted) | Rationale for Prediction |
| Molecular Weight | 222.26 g/mol | 238.71 g/mol | Calculated from molecular formula. |
| logP (Lipophilicity) | ~2.5 - 3.0 | ~2.8 - 3.3 | Fluorine is less lipophilic than chlorine. |
| pKa (Basic) | ~8.5 - 9.5 (Piperidine N) | ~8.5 - 9.5 (Piperidine N) | The basicity of the piperidine nitrogen is unlikely to be significantly affected by the remote halogen substituent. |
| pKa (Acidic) | ~16-17 (Amine N-H) | ~16-17 (Amine N-H) | The acidity of the anilino proton is expected to be very low and similar in both analogs. |
| Solubility | Moderately soluble in organic solvents (DCM, Chloroform, Ethyl Acetate). Sparingly soluble in water. | Moderately soluble in organic solvents. Sparingly soluble in water. | The overall nonpolar character suggests good solubility in organic solvents. |
The introduction of a fluorine atom in place of a chlorine atom generally leads to a slight decrease in lipophilicity and molecular weight. The basicity of the piperidine nitrogen is the most significant contributor to the overall basicity of the molecule and is expected to be the primary site of protonation under physiological conditions.
Potential Pharmacological Relevance
The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Therefore, (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone could be a valuable starting point for the development of novel therapeutics.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have demonstrated notable antimicrobial and antifungal activities. For instance, certain synthesized 2-aminobenzamide derivatives have shown excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole[3][4][5]. This suggests that the title compound could be investigated for similar properties.
Antithrombotic Activity
Novel 2-aminobenzamide derivatives have been synthesized and evaluated as potential orally active antithrombotic agents[6]. Some of these compounds exhibited antithrombotic activity comparable to aspirin and warfarin but without the associated increase in bleeding time, suggesting a potentially safer therapeutic window[6].
Other Potential Applications
The broader class of aminobenzamides and related structures have been explored for a variety of other therapeutic targets, including but not limited to:
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Sigma Receptor Ligands: Piperidine-containing molecules have been investigated as ligands for sigma receptors, which are implicated in various neurological disorders[7][8].
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Cannabinoid Receptor Antagonists: The N-(piperidin-1-yl)carboxamide moiety is a key feature of certain cannabinoid receptor 1 (CB1) antagonists[9].
The specific combination of the 2-amino-5-fluoro-phenyl group with the piperidine amide in the title compound presents an opportunity for fine-tuning the pharmacological profile of these established scaffolds.
Caption: Potential pharmacological applications based on the 2-aminobenzamide scaffold.
Conclusion
While (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone is not a well-characterized compound, its constituent parts suggest a high potential for biological activity. This technical guide provides a solid foundation for its synthesis and outlines key areas for future investigation. The proposed synthetic route is straightforward and utilizes readily available starting materials. Based on the known pharmacology of the 2-aminobenzamide scaffold, this molecule represents a promising lead structure for the development of novel therapeutic agents, particularly in the areas of infectious diseases and thrombosis. Further research is warranted to synthesize and evaluate the physicochemical and pharmacological properties of this compound to fully elucidate its potential.
References
- A series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their in vivo antithrombotic activity. Some compounds showed promising activity comparable to aspirin or warfarin without increasing bleeding time. (Source: Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC - NIH)
- A series of new 2-aminobenzamide derivatives were synthesized and tested for antimicrobial activity. Compound 5 was found to be the most active, showing excellent antifungal activity against Aspergillus fumigatus. (Source: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - NIH)
- New 2-aminobenzamide derivatives were synthesized and characterized. Compound 5 exhibited potent antifungal activity against Aspergillus fumigatus, surpassing the standard drug Clotrimazole.
- This study reports the synthesis of new 2-aminobenzamide derivatives and their evaluation as antimicrobial agents, with some compounds showing significant antifungal activity. (Source: Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed)
- Not directly cited in the text.
- 2-Amino-5-fluorobenzoic acid is a crucial precursor for the synthesis of various pharmaceuticals, including antiviral agents, herbicides, and anticancer agents.
- The invention discloses a preparation method of 2-amino-5-fluorobenzoic acid, which is an important precursor for the synthesis of drugs, herbicides, and fungicides.
- Not directly cited in the text.
- Not directly cited in the text.
- Not directly cited in the text.
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) is described as a cannabinoid receptor antagonist. (Source: Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3 - PubMed - NIH)
- Not directly cited in the text.
- Not directly cited in the text.
- A series of novel sigma-1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared and biologically evaluated.
- Not directly cited in the text.
- Not directly cited in the text.
- Not directly cited in the text.
- A commercial source for (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone with CAS No. 916164-60-8 is available. (Source: 916164-60-8|(2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone - BLDpharm)
- This paper describes the synthesis of pyridine derivatives with a piperidine moiety that show high affinity for sigma-1 and sigma-2 receptors. (Source: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI)
Sources
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. 916164-60-8|(2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
